2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Overview
Description
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a complex organic compound that features a unique combination of furan, triazine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-ylmethyl precursor, which is then reacted with a triazine derivative under specific conditions to form the triazino[1,2-a]benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the triazine ring may produce dihydrotriazine derivatives.
Scientific Research Applications
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.
Triazino[1,2-a]benzimidazole derivatives: Compounds with similar triazine and benzimidazole cores.
Ethanol-substituted heterocycles: Compounds with similar ethanol functional groups attached to heterocyclic structures.
Uniqueness
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is unique due to its specific combination of furan, triazine, and benzimidazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-8-7-18-11-19(10-13-4-3-9-22-13)16-17-14-5-1-2-6-15(14)20(16)12-18/h1-6,9,21H,7-8,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDSJXIMRTMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CO4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.